molecular formula C20H18N2O2 B2997581 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene CAS No. 637754-46-2

1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene

Cat. No.: B2997581
CAS No.: 637754-46-2
M. Wt: 318.376
InChI Key: MGOSFKGJIDHLKG-UHFFFAOYSA-N
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Description

The compound 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene is a benzimidazole derivative featuring a 2-furyl substituent on the benzimidazole core, linked via an ethoxy spacer to a 2-methylbenzene moiety. Benzimidazoles are heterocyclic aromatic compounds known for their versatility in medicinal chemistry, often serving as scaffolds for antitumor, antimicrobial, and anti-inflammatory agents .

Properties

IUPAC Name

2-(furan-2-yl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-7-2-5-10-18(15)24-14-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-13-23-19/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOSFKGJIDHLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene typically involves the condensation of 2-(2-furyl)benzimidazole with 2-methylphenol in the presence of a suitable base and solvent. The reaction conditions often include heating under reflux to facilitate the formation of the ethoxy linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include furanones, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds.

Scientific Research Applications

1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-[2-(2,6-Dichlorobenzyloxy)-2-(2-furyl)ethyl]-1H-benzimidazole
  • Structure : Contains a 2-furyl group and a dichlorobenzyloxy-ethyl chain attached to the benzimidazole core.
  • Key Differences : The dichlorobenzyloxy group introduces electron-withdrawing chlorine atoms, enhancing electrophilicity compared to the methylbenzene group in the target compound.
  • Synthesis : Prepared via single-crystal X-ray diffraction, highlighting crystallographic stability (R factor = 0.048) .
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate
  • Structure : Features a hydroxyethyl chain and a phenyl group on the benzimidazole, with a carboxylate ester at position 3.
  • Key Differences : The carboxylate ester and hydroxyethyl groups increase hydrophilicity, contrasting with the ethoxy and methylbenzene groups in the target compound.
  • Biological Activity : Exhibits antitumor and antimicrobial properties due to the phenyl and carboxylate moieties .
2-(Benzylthio)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole
  • Structure: Includes a benzylthio group and a methoxyphenoxy-ethyl chain.
  • Key Differences : The sulfur atom in the benzylthio group may enhance metal-binding capacity, differing from the oxygen-based ethoxy linker in the target compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Effects
Target Compound Not reported ~380 (estimated) Ethoxy spacer enhances flexibility; 2-methylbenzene adds hydrophobicity.
1-[2-(2,6-Dichlorobenzyloxy)-... () C₁₉H₁₄Cl₂N₂O₂ 385.24 Chlorine atoms increase lipophilicity and reactivity.
Ethyl 1-(2-hydroxyethyl)-... () C₁₈H₁₈N₂O₃ 324.35 Hydroxyethyl and carboxylate improve solubility.
2-(Benzylthio)-1-[2-(2-methoxyphenoxy)... () C₂₃H₂₂N₂O₂S 390.50 Thioether and methoxy groups influence electronic properties.

Biological Activity

1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a benzimidazole core linked to a furan ring, which is believed to contribute to its diverse biological effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : 2-(furan-2-yl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole
  • Molecular Formula : C20H18N2O2
  • CAS Number : 637754-46-2

This compound possesses unique functional groups that influence its reactivity and biological interactions, particularly through its ability to form hydrogen bonds and interact with various biomolecules.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have demonstrated that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays . The mechanism typically involves the binding of these compounds to DNA, leading to cell cycle arrest and apoptosis.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA54910DNA intercalation
Compound BHCC82715Apoptosis induction
This compoundNCI-H358TBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar benzimidazole derivatives have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against eukaryotic models like Saccharomyces cerevisiae. The evaluation was conducted using broth microdilution testing per CLSI guidelines.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus5 µg/mL
Compound DEscherichia coli10 µg/mL
This compoundTBDTBD

The biological activity of this compound is primarily attributed to its interaction with biomolecules such as DNA and proteins. The compound is believed to inhibit key pathways involved in cell proliferation by binding to DNA and interfering with replication and repair mechanisms. This interaction can lead to apoptosis in cancer cells, making it a candidate for further drug development .

Case Studies

Recent studies have focused on synthesizing derivatives of benzimidazole and evaluating their biological activities. For example, a study synthesized various furane derivatives linked with benzimidazole nuclei and assessed their antitumor and antimicrobial activities. The findings suggested that certain modifications significantly enhanced the efficacy against specific cancer cell lines and bacterial strains .

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